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Compound of Interest
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N-[2-(1,3-benzodioxol-5-

yl)ethyl]formamide

CAS No.: 33542-98-2

Cat. No.: B11958584

Get Quote

For researchers, synthetic chemists, and drug development professionals, understanding the

structural nuances of novel compounds is paramount. Mass spectrometry stands as a

cornerstone of molecular characterization, and a deep understanding of fragmentation patterns

is key to confident structural elucidation. This guide provides an in-depth analysis of the

expected mass spectrometry fragmentation patterns of benzodioxole formamides, a class of

compounds with relevance in medicinal chemistry and materials science.

While a comprehensive library of mass spectra for every conceivable benzodioxole formamide

derivative is not yet established, we can predict and understand their fragmentation behavior

by examining structurally related compounds and applying fundamental principles of mass

spectrometry. This guide will compare the expected fragmentation of a model benzodioxole

formamide, N-(1,3-benzodioxol-5-ylmethyl)formamide, with its close structural analog, N-

benzylformamide, and discuss the characteristic fragmentation of the benzodioxole moiety

itself.
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The Decisive Role of the Amide Bond: N-CO
Cleavage
The fragmentation of amides under both electron ionization (EI) and electrospray ionization

(ESI) mass spectrometry is often dominated by the cleavage of the resilient yet informative N-

CO bond.[1][2][3] This cleavage typically results in the formation of a resonance-stabilized

acylium ion and the loss of a neutral amine fragment, or vice versa. For aromatic amides, the

formation of a stable benzoyl-type cation is a particularly favorable pathway.[3]

In the case of benzodioxole formamides, this primary fragmentation is anticipated to be a major

event, leading to characteristic fragment ions that are diagnostic for this class of compounds.

Comparative Fragmentation Analysis: Benzodioxole
Formamide vs. Benzylformamide
To illustrate the expected fragmentation patterns, we will compare the predicted fragmentation

of N-(1,3-benzodioxol-5-ylmethyl)formamide with the experimentally observed fragmentation of

its close analog, N-benzylformamide. The mass spectrum of N-benzylformamide is available in

the NIST Mass Spectrometry Data Center and serves as an excellent reference.[4][5]

N-benzylformamide: A Baseline for Comparison
The electron ionization mass spectrum of N-benzylformamide (C₈H₉NO, Molecular Weight:

135.16 g/mol ) exhibits a prominent molecular ion peak (M⁺) at m/z 135. The fragmentation is

characterized by several key losses:

Loss of the formyl group (-CHO): A significant fragment is observed at m/z 106,

corresponding to the [M - CHO]⁺ ion. This represents cleavage of the N-CO bond with

charge retention on the benzylamine fragment.

Formation of the tropylium ion: The base peak in the spectrum is often the tropylium ion at

m/z 91, a highly stable seven-membered aromatic ring cation, formed through

rearrangement and loss of HCN from the m/z 106 fragment.

Other characteristic fragments: Ions at m/z 77 (phenyl cation) and m/z 65 are also observed,

arising from further fragmentation of the aromatic ring.
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The fragmentation pathway for N-benzylformamide can be visualized as follows:

N-benzylformamide (M+)
m/z 135

[M - CHO]+
m/z 106

- CHO Tropylium ion
m/z 91

- HCN (rearrangement) Phenyl ion
m/z 77

- CH2

Click to download full resolution via product page

Caption: Proposed fragmentation of N-benzylformamide.

Predicting the Fragmentation of N-(1,3-benzodioxol-5-
ylmethyl)formamide
For our target molecule, N-(1,3-benzodioxol-5-ylmethyl)formamide (C₉H₉NO₃, Molecular

Weight: 179.17 g/mol ), we can anticipate a similar set of primary fragmentation events, with

the benzodioxole moiety introducing its own characteristic fragmentation signature.

Molecular Ion (M⁺): A distinct molecular ion peak is expected at m/z 179.

N-CO Cleavage: Similar to N-benzylformamide, a primary fragmentation will be the cleavage

of the N-CO bond. This can lead to two key fragments:

[M - CHO]⁺ ion: Loss of the formyl group will generate a prominent ion at m/z 150. This

ion, the 1,3-benzodioxol-5-ylmethanaminium ion, is expected to be a major fragment.

[CHO]⁺ ion: The formyl cation at m/z 29 may also be observed.

Fragmentation of the Benzodioxole Moiety: The ion at m/z 150 will likely undergo further

fragmentation characteristic of the benzodioxole ring. Based on the mass spectra of related

compounds like piperonal, we can predict the following:

Loss of CH₂O: A characteristic loss of 30 Da (formaldehyde) from the methylenedioxy

bridge is a common fragmentation pathway for benzodioxoles, which would lead to an ion

at m/z 120.

Formation of the Benzodioxolyl Cation: The ion at m/z 135, corresponding to the piperonyl

cation, is a very stable and commonly observed fragment in the mass spectra of 5-

substituted 1,3-benzodioxoles.[6]
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Further Ring Fragmentation: Subsequent losses of CO and other small neutral molecules

can lead to smaller fragments, though their intensity may be lower.

The predicted fragmentation pathway for N-(1,3-benzodioxol-5-ylmethyl)formamide is illustrated

below:

N-(1,3-benzodioxol-5-ylmethyl)formamide (M+)
m/z 179

[M - CHO]+
m/z 150

- CHO

Piperonyl cation
m/z 135

- CH3

[M - CHO - CH2O]+
m/z 120

- CH2O

Click to download full resolution via product page

Caption: Predicted fragmentation of a benzodioxole formamide.

Comparative Data Summary
The following table summarizes the key predicted and observed fragment ions for our target

compound and its analog.

Feature
N-benzylformamide
(Observed)

N-(1,3-benzodioxol-5-
ylmethyl)formamide
(Predicted)

Molecular Ion (M⁺) m/z 135 m/z 179

Primary N-CO Cleavage

Fragment
m/z 106 ([M - CHO]⁺) m/z 150 ([M - CHO]⁺)

Key Aromatic Fragment m/z 91 (Tropylium ion) m/z 135 (Piperonyl cation)

Benzodioxole-specific

Fragment
N/A m/z 120 ([M - CHO - CH₂O]⁺)

Experimental Protocols
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To obtain high-quality mass spectra for benzodioxole formamides, the following experimental

approaches are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron Ionization (EI)
This is the most common technique for the analysis of relatively volatile and thermally stable

small molecules.

1. Sample Preparation:

Dissolve the benzodioxole formamide sample in a suitable volatile solvent (e.g.,
dichloromethane, ethyl acetate, or methanol) to a concentration of approximately 1 mg/mL.
If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL range.

2. GC-MS System and Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x
0.25 mm i.d., 0.25 µm film thickness), is generally suitable.
Injection: 1 µL splitless injection at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Final hold: 5 minutes at 280°C.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.

3. Data Analysis:

Identify the molecular ion peak.
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Analyze the fragmentation pattern, looking for the characteristic losses and fragment ions
discussed in this guide.
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available, or with
the predicted fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)
with Electrospray Ionization (ESI)
For less volatile or thermally labile derivatives, LC-MS with a soft ionization technique like ESI

is preferred.

1. Sample Preparation:

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase:
A: Water with 0.1% formic acid.
B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high
percentage of B to elute the compound, and then return to initial conditions for re-
equilibration.
Flow Rate: 0.3 mL/min.
Mass Spectrometer Conditions:
Ionization Mode: Positive Electrospray Ionization (ESI+).
Drying Gas Temperature: 325°C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psi.
Sheath Gas Temperature: 350°C.
Sheath Gas Flow: 11 L/min.
Capillary Voltage: 3500 V.
Fragmentor Voltage: 175 V.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11958584?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scan Range: m/z 100-500.

3. Data Analysis:

Look for the protonated molecule [M+H]⁺.
If tandem MS (MS/MS) is performed, induce fragmentation of the [M+H]⁺ ion and analyze
the resulting product ions, which will likely show similar neutral losses to those observed in
EI-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior

of benzodioxole formamides. By leveraging comparative analysis with known compounds and

applying established fragmentation principles, researchers can confidently approach the

structural elucidation of these and other novel molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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